molecular formula C7H13NO4 B1194881 (1S,2R,3S,4R,5S)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol

(1S,2R,3S,4R,5S)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol

Cat. No. B1194881
M. Wt: 175.18 g/mol
InChI Key: FXFBVZOJVHCEDO-FHKSGDNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 384346 is a natural product found in Datura wrightii, Solanum tuberosum, and Acherontia atropos with data available.

Scientific Research Applications

  • Chiral Auxiliary in Chemical Synthesis
    The enantiomerically pure bicyclic pyrrolidine derivative of (1S,2R,3S,4R,5S)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol has been used as an efficient chiral auxiliary in Michael-type reactions, facilitating asymmetric synthesis processes (Martens & Lübben, 1991).

  • Synthesis of Natural Products and Pharmaceuticals
    This compound has been utilized in the synthesis of complex natural products, including a method to synthesize specific cyclohexane-1,2,3,4-tetraols with specific stereochemistry. This methodology has wide applications in the synthesis of optically enriched synthons (Valente, Avery, Taylor, & Tiekink, 2009).

  • Structural Studies and Crystallography
    The structure of the gold(III) tetrachloride salt of L-cocaine, which is closely related to (1S,2R,3S,4R,5S)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol, has been explored. This research contributes to understanding intermolecular interactions and bonding configurations in complex organic compounds (Wood, Brettell, & Lalancette, 2007).

  • Synthesis of Brain Imaging Agents
    The compound has been used in the synthesis of potential hydroxy metabolites of brain imaging agents, demonstrating its utility in the development of diagnostic tools in neuroscience (Andersen, Wang, Thompson, & Neumeyer, 1997).

  • Development of Tropane Alkaloids
    It plays a role in the enantioselective syntheses of tropane alkaloids, which are significant in medicinal chemistry due to their biological activities (Mao, Huang, Gao, Wang, & Huang, 2014).

  • Exploration of Molecular Structures
    Research on the molecular structure of related compounds like 1,4-diazabicyclo[3.2.1]octane helps in understanding the parent ring system of various alkaloids, which is crucial for the development of new drugs (Britvin, Rumyantsev, Zobnina, & Padkina, 2017).

  • Synthetic Methodologies for Alkaloid Synthesis
    The compound's scaffold is central to the synthesis of tropane alkaloids, and research has been focused on developing stereoselective methodologies for its construction (Rodríguez et al., 2021).

  • Application in Organic Synthesis
    The compound is used in novel synthetic routes for the construction of bioactive molecules, demonstrating its versatility in organic chemistry (Singh et al., 2007).

properties

Product Name

(1S,2R,3S,4R,5S)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

(1S,2R,3S,4R,5S)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol

InChI

InChI=1S/C7H13NO4/c9-4-3-1-2-7(12,8-3)6(11)5(4)10/h3-6,8-12H,1-2H2/t3-,4+,5-,6+,7-/m0/s1

InChI Key

FXFBVZOJVHCEDO-FHKSGDNWSA-N

Isomeric SMILES

C1C[C@@]2([C@@H]([C@H]([C@@H]([C@H]1N2)O)O)O)O

Canonical SMILES

C1CC2(C(C(C(C1N2)O)O)O)O

synonyms

1,2,3,4-tetrahydroxy-nor-tropane
calystegine B(2)
calystegine B(3)
calystegine B(4)
calystegine B2
calystegine B3
calystegine B4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R,3S,4R,5S)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol
Reactant of Route 2
(1S,2R,3S,4R,5S)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol
Reactant of Route 3
(1S,2R,3S,4R,5S)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol
Reactant of Route 4
(1S,2R,3S,4R,5S)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol
Reactant of Route 5
(1S,2R,3S,4R,5S)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol
Reactant of Route 6
(1S,2R,3S,4R,5S)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol

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